N-(4-methylphenyl)piperazine-1-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
N-(4-methylphenyl)piperazine-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c1-10-2-4-11(5-3-10)14-12(16)15-8-6-13-7-9-15;/h2-5,13H,6-9H2,1H3,(H,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPDTSGUFMBEMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylphenyl)piperazine-1-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. The presence of a piperazine ring, which is a common motif in various pharmacologically active compounds, suggests that this molecule may exhibit diverse biological effects. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound has the molecular formula with a molecular weight of approximately 221.29 g/mol. The compound features a piperazine ring substituted with a 4-methylphenyl group and a carboxamide group, which enhances its solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇N₃O |
| Molecular Weight | 221.29 g/mol |
| Solubility | Soluble in water |
| Functional Groups | Piperazine, Carboxamide |
The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in mood regulation and anxiety responses. Preliminary studies suggest potential antidepressant and analgesic effects, making it a candidate for further pharmacological exploration.
Antidepressant Effects
Research indicates that this compound may exhibit antidepressant-like effects in animal models. A study demonstrated that administration of the compound resulted in significant reductions in depressive behaviors, as measured by the forced swim test (FST) and the tail suspension test (TST) .
Analgesic Activity
In addition to its potential antidepressant effects, this compound has shown promising analgesic activity . Experimental results suggest that it may inhibit pain pathways, providing relief in models of acute and chronic pain .
Case Studies
-
Antidepressant Activity Study
- Objective: To evaluate the antidepressant effects of this compound.
- Methodology: Mice were treated with varying doses of the compound, followed by behavioral assessments using the FST.
- Results: Significant dose-dependent reductions in immobility time were observed, indicating antidepressant-like properties.
-
Analgesic Efficacy Assessment
- Objective: To assess the analgesic properties of the compound.
- Methodology: The compound was administered to rats subjected to formalin-induced pain.
- Results: A marked decrease in paw licking time was noted, suggesting effective pain relief.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other piperazine derivatives known for their pharmacological effects.
| Compound | Biological Activity |
|---|---|
| N-(4-chlorophenyl)piperazine-1-carboxamide | Anti-anxiety effects |
| N-(3-fluorophenyl)piperazine-1-carboxamide | Enhanced CNS penetration |
| N-(4-methoxyphenyl)piperazine-1-carboxamide | Increased lipophilicity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
